molecular formula C8H7ClN4O B176465 6-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide CAS No. 119448-28-1

6-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide

Cat. No. B176465
M. Wt: 210.62 g/mol
InChI Key: IUCNOGHXJSSDJV-UHFFFAOYSA-N
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Description

6-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide is a derivative of pyridine and can be used as a pharmaceutical intermediate . It has been detected for monitoring pH value (3.0–7.0) in a commercially available compound .


Synthesis Analysis

The probe 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid (IP-YL) was purchased from Energy Chemical Co. and used without further purification . The synthesis of this compound involves multiple steps .


Molecular Structure Analysis

The structure of 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid (IP-YL) can be found in the referenced material .


Chemical Reactions Analysis

This compound has been used as a fluorescent probe for monitoring pH changes . It has high selectivity and sensitivity, brilliant reversibility, and an extremely short response time .

Scientific Research Applications

Specific Scientific Field

This compound is used in the field of Biomedical Science and Biology .

Comprehensive and Detailed Summary of the Application

6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid, a commercially available compound, has been detected for monitoring pH value (3.0–7.0). The probe proves to have high selectivity and sensitivity, brilliant reversibility, and extremely short response time .

Detailed Description of the Methods of Application or Experimental Procedures

The probe 6-chloroimidazo [1,2-a]pyridine-2-carboxylic acid (IP-YL) was purchased from Energy Chemical Co. and used without further purification. Its structure was confirmed by 1 H NMR and 13 C NMR spectra. B-R buffer/DMSO solution (v/v = 8:2) was used in all fluorescence experiments and left at room temperature for 10 min before measurement .

Thorough Summary of the Results or Outcomes Obtained

With the increasing of H+ concentration, the absorption of the probe IP-YL at 285 nm increased dramatically while the absorption at 320 nm decreased and almost no change was observed when pH was higher than 6 . The real-time imaging of pH changes in yeast was also conducted .

properties

IUPAC Name

6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4O/c9-5-1-2-7-11-6(8(14)12-10)4-13(7)3-5/h1-4H,10H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCNOGHXJSSDJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1Cl)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701191809
Record name 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701191809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide

CAS RN

119448-28-1
Record name 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119448-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701191809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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